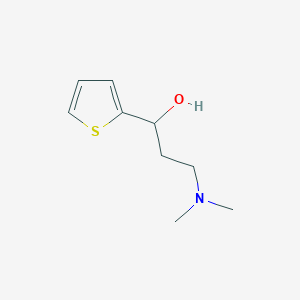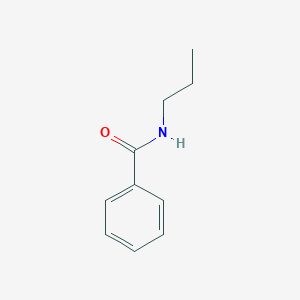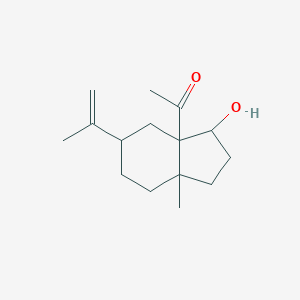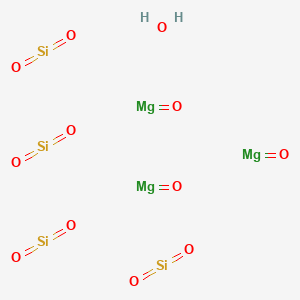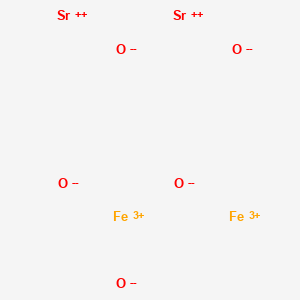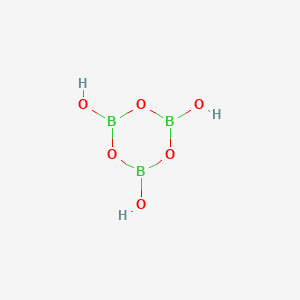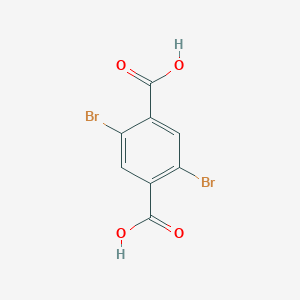
Ácido 2,5-dibromotereftálico
Descripción general
Descripción
2,5-Dibromoterephthalic acid is an organic compound with the chemical formula C8H4Br2O4. It is characterized by the presence of two bromine atoms attached to the terephthalic acid backbone. This compound is known for its applications in various chemical processes and is typically found as a white solid .
Aplicaciones Científicas De Investigación
2,5-Dibromoterephthalic acid has several scientific research applications:
Mecanismo De Acción
Target of Action
2,5-Dibromoterephthalic acid is an organic compound that serves as an intermediate in organic synthesis and pharmaceutical processes It’s known to be used in the synthesis of metal-organic frameworks (mofs) , suggesting that its targets could be metal ions or organic molecules involved in these structures.
Mode of Action
In the context of mofs, it likely interacts with its targets (metal ions and organic molecules) through coordination bonds . These interactions result in the formation of three-dimensional structures with diverse topologies .
Biochemical Pathways
As an intermediate in organic synthesis and pharmaceutical processes , it’s plausible that it participates in various biochemical reactions, depending on the specific context of its use.
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
Its role as an intermediate in the synthesis of mofs suggests that it contributes to the formation of these complex structures, which have diverse applications in areas such as catalysis, gas storage, and drug delivery.
Action Environment
The action, efficacy, and stability of 2,5-Dibromoterephthalic acid can be influenced by various environmental factors. For instance, its solubility in methanol suggests that the presence of suitable solvents can enhance its reactivity. Additionally, its use in solvothermal conditions for the synthesis of MOFs indicates that temperature and pressure can also impact its action.
Análisis Bioquímico
Biochemical Properties
It is known that it can be used to synthesize three-dimensional calcium-based coordination complexes . These complexes can interact with various biomolecules, including enzymes and proteins, through binding interactions .
Molecular Mechanism
It is known to participate in the formation of calcium-based coordination complexes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,5-Dibromoterephthalic acid can be synthesized from terephthalic acid through a bromination process. The reaction involves brominating terephthalic acid in chlorosulfonic acid or fluorosulfonic acid containing sulfur trioxide, with iodine acting as a catalyst. The reaction is carried out under mild conditions, typically at temperatures ranging from 40°C to 80°C .
Industrial Production Methods: The industrial production of 2,5-Dibromoterephthalic acid follows a similar bromination process. The products, including 2,5-Dibromoterephthalic acid, are recoverable either by filtration of the cooled bromination suspension or by distillation of the chlorosulfonic or fluorosulfonic acid solvent, followed by further hydrolysis of the brominated terephthalic acid product .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromoterephthalic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The carboxylic acid groups can participate in oxidation and reduction reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include derivatives with different functional groups replacing the bromine atoms.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.
Comparación Con Compuestos Similares
Terephthalic Acid: The parent compound without bromine atoms.
2,5-Dichloroterephthalic Acid: A similar compound with chlorine atoms instead of bromine.
2,5-Diiodoterephthalic Acid: A similar compound with iodine atoms instead of bromine.
Uniqueness: 2,5-Dibromoterephthalic acid is unique due to the presence of bromine atoms, which impart distinct reactivity and properties compared to its chlorinated and iodinated counterparts. The bromine atoms make it particularly suitable for applications requiring flame retardant properties and specific reactivity in organic synthesis .
Propiedades
IUPAC Name |
2,5-dibromoterephthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2O4/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTICWRXMKBOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C(=O)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065600 | |
| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13731-82-3 | |
| Record name | 2,5-Dibromo-1,4-benzenedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13731-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dibromoterephthalic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013731823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dibromoterephthalic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dibromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Benzenedicarboxylic acid, 2,5-dibromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dibromoterephthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.895 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIBROMOTEREPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63JN659KM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


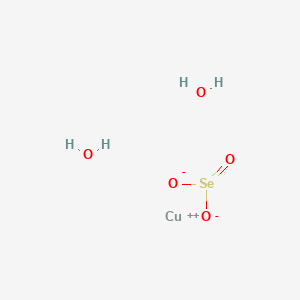
![Benzenesulfonic acid, 2,2'-[(9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-](/img/structure/B76108.png)
